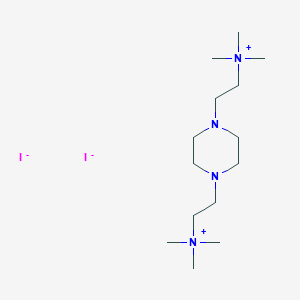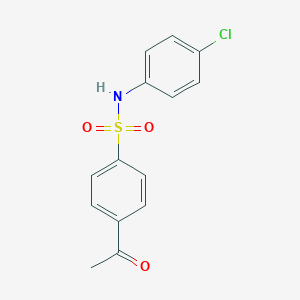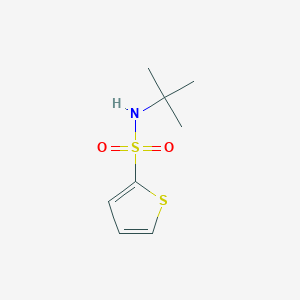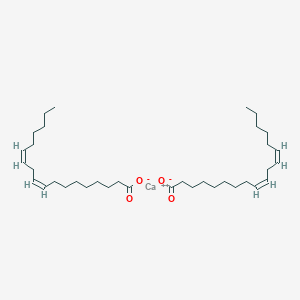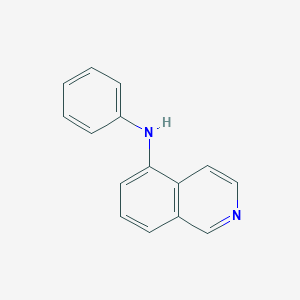
N-Phenylisoquinolin-5-amine
概要
説明
N-Phenylisoquinolin-5-amine: is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the isoquinoline ring system. This compound has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylisoquinolin-5-amine typically involves the reaction of isoquinoline derivatives with aniline or its derivatives. One common method involves the use of triethylphosphine as a catalyst in a solvent such as m-xylene. The reaction is carried out under an inert atmosphere at elevated temperatures (around 120°C) for several hours. The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions: N-Phenylisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
科学的研究の応用
N-Phenylisoquinolin-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Phenylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
類似化合物との比較
Isoquinoline: The parent compound of N-Phenylisoquinolin-5-amine, known for its wide range of applications in medicinal chemistry.
Quinoline: A structurally related compound with a nitrogen atom in a different position, also widely used in drug discovery.
Phenylisoquinoline: A similar compound with variations in the substitution pattern on the isoquinoline ring.
Uniqueness: this compound is unique due to the specific positioning of the phenyl group on the nitrogen atom of the isoquinoline ring. This structural feature can influence its biological activity and its interactions with molecular targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
N-phenylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-15-8-4-5-12-11-16-10-9-14(12)15/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVVKMJNAQILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
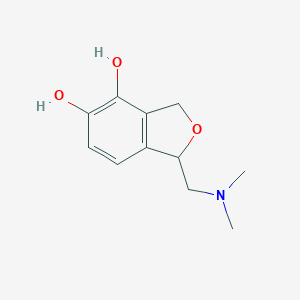

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)


